molecular formula C11H16O3 B1144469 2-Oxobornane-3-carboxylic acid CAS No. 18530-29-5

2-Oxobornane-3-carboxylic acid

Cat. No. B1144469
CAS RN: 18530-29-5
M. Wt: 196.24
InChI Key:
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Description

2-Oxobornane-3-carboxylic acid is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 . It is also known by its CAS number 18530-29-5 or 474-98-6 . This compound is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular structure of 2-Oxobornane-3-carboxylic acid consists of a carboxylic acid group attached to a bicyclic structure . The carboxylic acid group contains a carbonyl (C=O) and a hydroxyl (OH) group. The bicyclic structure, known as a bornane or norbornane structure, consists of two fused cyclohexane rings .

Scientific Research Applications

  • Hydrogen Bonds in Carboxyoximes : Bornane derivatives, including those with carboxylic functions like bornane-2-oxime-3-endo-carboxylic acid, demonstrate 'heterogenic' hydrogen bonds between carboxylic and oxime groups. These 'carboxyoxime' systems are considered elements of supramolecular structures, influencing their potential in crystallization and structural chemistry (Kubicki, Borowiak, & Antkowiak, 2000).

  • Synthesis of Norbornanes with Functionalized Carbon Substituents : Research on norbornane derivatives, such as 1-(3-Oxonorborn-1-yl)ethanone and 1-(3-oxonorborn-1-yl)-2-propanone, explores the chemical reactions and synthesis processes involving carboxylic acid derivatives of norbornane. This work contributes to the understanding of organic synthesis and functionalization of these compounds (Yates & Kaldas, 1992).

  • Microbiologically Produced Carboxylic Acids : Biotechnological preparation of oxo- and hydroxycarboxylic acids, including those related to 2-Oxobornane-3-carboxylic acid, are highlighted for their role as building blocks in organic synthesis. The study emphasizes the importance of these acids in producing compounds for pharmaceutical research and total synthesis (Aurich et al., 2012).

  • Catalytic Wet Air Oxidation of Carboxylic Acids : This research investigates the oxidation of carboxylic acids, including oxalic acid, a related compound to 2-Oxobornane-3-carboxylic acid. The study explores catalytic processes for converting these acids into carbon dioxide and water, contributing to our understanding of environmental and industrial applications of carboxylic acid oxidation (Lee & Kim, 2000).

Future Directions

While specific future directions for 2-Oxobornane-3-carboxylic acid are not available, there is ongoing research into the potential applications of carboxylic acids. For example, there is interest in the deoxygenative borylation of carboxylic acids, which could enable a direct transformation of aromatic carboxylic acids . This could open up new possibilities for the use of carboxylic acids in various settings.

properties

IUPAC Name

(1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7?,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMVAVGXJZFTEH-NSMOOJLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxobornane-3-carboxylic acid

CAS RN

474-98-6
Record name 2-oxobornane-3-carboxylic acid
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